Cas no 2222997-45-5 (4,4,5,5-tetramethyl-2-4-(oxan-2-yl)phenyl-1,3,2-dioxaborolane)

4,4,5,5-Tetramethyl-2-[4-(oxan-2-yl)phenyl]-1,3,2-dioxaborolane is a high-purity boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions. Its stable dioxaborolane framework ensures excellent shelf life and handling under ambient conditions, while the tetrahydropyran (THP) protecting group enhances solubility in common organic solvents. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, enabling efficient aryl-aryl bond formation. The steric hindrance from the tetramethyl substitution minimizes unwanted side reactions, improving selectivity in complex transformations. Its crystalline solid form facilitates precise weighing and reproducibility in small- or large-scale applications. Suitable for both academic and industrial research, it offers reliable performance in demanding catalytic systems.
4,4,5,5-tetramethyl-2-4-(oxan-2-yl)phenyl-1,3,2-dioxaborolane structure
2222997-45-5 structure
Product Name:4,4,5,5-tetramethyl-2-4-(oxan-2-yl)phenyl-1,3,2-dioxaborolane
CAS No:2222997-45-5
MF:C17H25BO3
MW:288.189605474472
CID:5465617
PubChem ID:67960766
Update Time:2025-05-23

4,4,5,5-tetramethyl-2-4-(oxan-2-yl)phenyl-1,3,2-dioxaborolane Chemical and Physical Properties

Names and Identifiers

    • 4-(Oxan-2-yl)phenylboronic acid pinacol ester
    • Z2049757104
    • 4,4,5,5-tetramethyl-2-[4-(oxan-2-yl)phenyl]-1,3,2-dioxaborolane
    • 4,4,5,5-tetramethyl-2-(4-(tetrahydro-2H-pyran-2-yl)phenyl)-1,3,2-dioxaborolane
    • 2H-Pyran, tetrahydro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
    • 4,4,5,5-tetramethyl-2-4-(oxan-2-yl)phenyl-1,3,2-dioxaborolane
    • Inchi: 1S/C17H25BO3/c1-16(2)17(3,4)21-18(20-16)14-10-8-13(9-11-14)15-7-5-6-12-19-15/h8-11,15H,5-7,12H2,1-4H3
    • InChI Key: COOKAANVBSLXEY-UHFFFAOYSA-N
    • SMILES: O1B(C2C=CC(=CC=2)C2CCCCO2)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 288.1896748 g/mol
  • Monoisotopic Mass: 288.1896748 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 345
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 288.2
  • Topological Polar Surface Area: 27.7

Experimental Properties

  • Density: 1.05±0.1 g/cm3(Predicted)
  • Boiling Point: 396.8±35.0 °C(Predicted)

4,4,5,5-tetramethyl-2-4-(oxan-2-yl)phenyl-1,3,2-dioxaborolane Pricemore >>

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4,4,5,5-tetramethyl-2-4-(oxan-2-yl)phenyl-1,3,2-dioxaborolane Related Literature

Additional information on 4,4,5,5-tetramethyl-2-4-(oxan-2-yl)phenyl-1,3,2-dioxaborolane

Introduction to Compound CAS No 2222997-45-5: 4,4,5,5-Tetramethyl-2-(4-(oxan-2-yl)phenyl)-1,3,2-Dioxaborolane

The compound with CAS No 2222997-45-5, commonly referred to as 4,4,5,5-tetramethyl-2-(4-(oxan-2-yl)phenyl)-1,3,2-dioxaborolane, is a highly specialized organoborane derivative that has garnered significant attention in the fields of organic synthesis and materials science. This compound is notable for its unique structure and versatile reactivity, making it a valuable tool in modern chemical research. The dioxaborolane framework at the core of this molecule provides a platform for various functionalization reactions, while the tetramethyl substituents and the oxan-2-ylphenyl group contribute to its stability and reactivity.

Recent studies have highlighted the potential of this compound in cross-coupling reactions, particularly in the context of Suzuki-Miyaura coupling. The presence of the dioxaborolane ring facilitates efficient transfer of boron groups to aryl halides under mild conditions, enabling the construction of biaryl structures with high precision. This property has been leveraged in the synthesis of advanced materials and pharmaceutical intermediates.

The oxan-2-ylphenyl group attached to the dioxaborolane core introduces additional functionality to the molecule. This group not only enhances the solubility of the compound but also serves as a handle for further chemical modifications. Researchers have explored the use of this group in directing regioselective reactions and in creating bioactive molecules with tailored pharmacokinetic profiles.

From a structural standpoint, 4,4,5,5-tetramethyl substitution on the dioxaborolane ring imparts steric bulk around the boron center. This steric environment plays a crucial role in modulating reactivity and selectivity during catalytic processes. Recent computational studies have provided insights into how these substituents influence electronic communication within the molecule and its interactions with transition metal catalysts.

In terms of applications, this compound has found utility in both academic and industrial settings. Its role as a boron-based reagent in organometallic chemistry has been well-documented. Additionally, its use as a precursor for synthesizing advanced polymers and low-dimensional materials has opened new avenues for material scientists.

Recent advancements in green chemistry have also seen this compound being employed in environmentally friendly synthetic protocols. Its ability to participate in catalytic cycles under eco-friendly conditions aligns with current trends towards sustainable chemical practices.

In conclusion, CAS No 2222997-45-5, or 4,4,5,5-tetramethyl-2-(4-(oxan-2-yl)phenyl)-1,3,2-dioxaborolane, stands as a testament to the ingenuity of modern chemical design. Its unique structure and versatile reactivity continue to drive innovation across multiple disciplines.

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